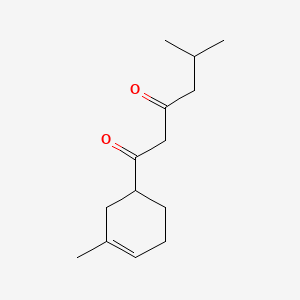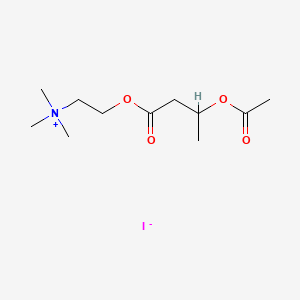
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound It is characterized by the presence of an acetyloxy group, a butoxy group, and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide typically involves the reaction of a quaternary ammonium compound with an acetyloxy group. The reaction conditions often include the use of a base such as triethylamine and a solvent like methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in studies involving cell membrane interactions and ion transport.
Industry: The compound is used in the formulation of cleaning agents and disinfectants.
Mécanisme D'action
The mechanism of action of 2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, the iodide ion can participate in redox reactions, contributing to the compound’s antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and disinfectants.
Tetrabutylammonium iodide: Used as a phase transfer catalyst in organic synthesis.
Uniqueness
2-(3-(Acetyloxy)-1-oxobutoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyloxy group, in particular, allows for specific interactions and reactions that are not observed with other quaternary ammonium compounds.
Propriétés
Numéro CAS |
73231-74-0 |
|---|---|
Formule moléculaire |
C11H22INO4 |
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
2-(3-acetyloxybutanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22NO4.HI/c1-9(16-10(2)13)8-11(14)15-7-6-12(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
RJACPGSFAKKIFX-UHFFFAOYSA-M |
SMILES canonique |
CC(CC(=O)OCC[N+](C)(C)C)OC(=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


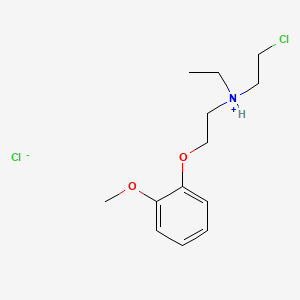

![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)
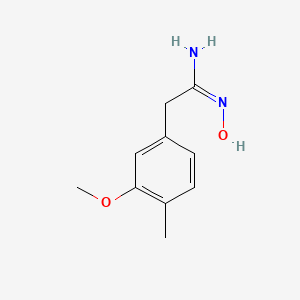
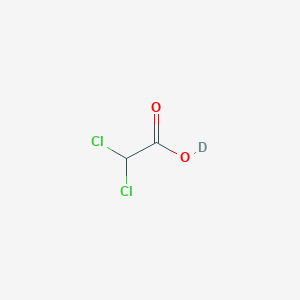

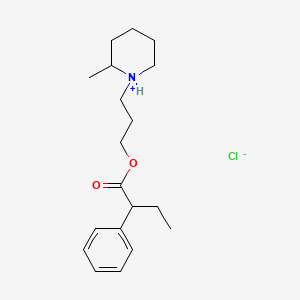
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
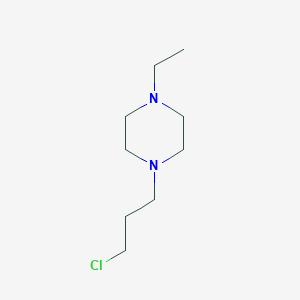
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)


